Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyridazine moiety and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Thioether Formation: The pyridazine derivative is then reacted with a thiol to introduce the thioether linkage.
Acetylation: The thioether compound is acetylated using acetic anhydride or acetyl chloride.
Piperazine Substitution: Finally, the acetylated compound is reacted with ethyl piperazine-1-carboxylate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: It is used as a tool compound to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate: A closely related compound with similar structural features.
1-(3,4-Dimethoxyphenyl)piperazine: Another compound with a piperazine ring and dimethoxyphenyl group, but lacking the pyridazine moiety.
Uniqueness
Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is unique due to the combination of its pyridazine, thioether, and piperazine functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
ethyl 4-[2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-4-30-21(27)25-11-9-24(10-12-25)20(26)14-31-19-8-6-16(22-23-19)15-5-7-17(28-2)18(13-15)29-3/h5-8,13H,4,9-12,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHXFRSZUGJXLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325911 | |
Record name | ethyl 4-[2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
54.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816717 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893993-14-1 | |
Record name | ethyl 4-[2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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